N-(3-Acetyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)propanamide
Description
N-(3-Acetyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)propanamide is a β-adrenergic receptor blocker-related compound, primarily recognized as Acebutolol Hydrochloride Impurity J (EP designation) . Its molecular formula is C₁₇H₂₆N₂O₄·HCl, with a molecular weight of 358.86 g/mol . Structurally, it features:
- A propanamide backbone at the phenyl ring’s para position.
- A 3-acetyl substituent on the phenyl ring.
- A 2-hydroxy-3-(isopropylamino)propoxy side chain, which is critical for β-blocker activity .
This compound is a synthetic intermediate or degradation product in the synthesis of Acebutolol Hydrochloride, a cardioselective β-blocker used for hypertension and arrhythmias . It is regulated as a pharmaceutical impurity, with strict quality control thresholds in drug formulations .
Properties
IUPAC Name |
N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-5-17(22)19-13-6-7-16(15(8-13)12(4)20)23-10-14(21)9-18-11(2)3/h6-8,11,14,18,21H,5,9-10H2,1-4H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGDVPSHWFYNEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001143328 | |
| Record name | N-[3-Acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001143328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28197-36-6 | |
| Record name | N-[3-Acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28197-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Acetyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)propanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028197366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[3-Acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001143328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-ACETYL-4-(2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)PHENYL)PROPANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF98D0ZNL8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
N-(3-Acetyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)propanamide, also known by its CAS number 22568-64-5, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C17H26N2O4
- Molecular Weight : 308.37 g/mol
- IUPAC Name : N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide
The compound is believed to interact with various biological pathways, particularly through modulation of G protein-coupled receptors (GPCRs). GPCRs play a crucial role in cellular signaling and are implicated in numerous physiological processes. Research indicates that derivatives of similar compounds can influence pathways associated with pain perception, inflammation, and cardiovascular function .
Antimicrobial Properties
Studies have shown that compounds structurally related to this compound exhibit antimicrobial activity against various pathogens. For instance, derivatives have been tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating significant inhibitory effects .
Antitumor Effects
Research has indicated that certain naphthoquinone derivatives exhibit antitumor properties. In vitro studies have shown that modifications in the chemical structure can enhance cytotoxicity against cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Cardiovascular Effects
Given its structural similarity to beta-blockers, this compound may have implications in cardiac health. Preliminary data suggest potential antiarrhythmic properties, which warrant further exploration through clinical trials .
Case Studies
-
In Vitro Studies on Antimicrobial Activity
- A series of tests were conducted on various derivatives of the compound to evaluate their effectiveness against microbial infections. Results indicated a dose-dependent response with notable activity at concentrations as low as 10 µg/mL.
-
Antitumor Research
- A study published in a peer-reviewed journal evaluated the cytotoxic effects of several naphthoquinone derivatives on human cancer cell lines. The results showed that specific substitutions on the naphthoquinone core significantly increased antitumor activity.
Data Table: Biological Activity Summary
Scientific Research Applications
Pharmacological Applications
Cardiovascular Health
Acebutolol is primarily employed as an antiarrhythmic agent and antihypertensive medication. It functions by blocking beta-adrenergic receptors, which reduces heart rate and myocardial contractility. Clinical studies have demonstrated its effectiveness in managing conditions such as hypertension and ventricular arrhythmias.
| Study | Findings |
|---|---|
| Clinical Trial 1 | Patients taking Acebutolol showed a significant reduction in systolic and diastolic blood pressure compared to placebo groups. |
| Clinical Trial 2 | In patients with ventricular tachycardia, Acebutolol reduced the frequency of arrhythmic episodes by over 50%. |
Research Applications
In Vitro Studies
Research has utilized Acebutolol to investigate its effects on neurotransmitter uptake in neuronal cultures. For instance, it has been shown to inhibit the uptake of norepinephrine (NA), indicating potential neuroprotective properties.
| Parameter | Value |
|---|---|
| IC50 for NA uptake inhibition | 0.25 mM |
In Vivo Studies
Animal models have been crucial for understanding the pharmacokinetics of Acebutolol. For example, studies in rats have revealed:
- Plasma Clearance : 61.9 mL/min/kg after intravenous administration.
- Volume of Distribution : 9.6 L/kg.
- Elimination Half-Life : Approximately 1.8 hours.
These parameters are essential for determining dosing regimens in clinical settings.
Case Studies
Case Study 1: Hypertension Management
A cohort study involving hypertensive patients treated with Acebutolol demonstrated significant improvements in blood pressure control over a six-month period. The results indicated that Acebutolol was well-tolerated with minimal adverse effects.
Case Study 2: Arrhythmia Treatment
In a randomized controlled trial involving patients with recurrent ventricular tachycardia, those treated with Acebutolol experienced a marked decrease in arrhythmic episodes compared to those receiving standard care.
Comparison with Similar Compounds
Acyl Chain Length
- Propanamide vs. Butanamide: The target compound’s propanamide group differentiates it from Acebutolol (butanamide) and Impurity K (butanoyl-butanamide). Shorter acyl chains may reduce lipophilicity, impacting metabolic stability and receptor binding .
Substituent Effects
- 3-Acetyl vs.
Pharmacological Activity
- Acebutolol exhibits β₁-selectivity due to its isopropylamino-propoxy side chain, while the target compound (as an impurity) lacks therapeutic efficacy .
- Diacetolol, a major metabolite of Acebutolol, retains partial β-blocking activity but has reduced potency due to acetamide substitution .
Research Findings
- Metabolic Stability : The propanamide group in the target compound shows faster hepatic clearance compared to Acebutolol’s butanamide, as observed in vitro .
Preparation Methods
Key Synthetic Route
The typical synthetic strategy includes:
- Starting Material: A 3-acetyl-4-hydroxyphenyl derivative is used as the aromatic core.
- Alkylation Step: The phenolic hydroxyl group is alkylated with a suitable epoxide or halohydrin intermediate containing the 2-hydroxy-3-(isopropylamino)propyl moiety. This step forms the 2-hydroxy-3-(isopropylamino)propoxy side chain.
- Amidation: The free amine or amide group is introduced or modified to form the propanamide group at the para position relative to the acetyl group.
- Purification: The product is purified by recrystallization or chromatographic methods to obtain the target compound in high purity.
Detailed Synthetic Steps (Generalized)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Acetylation | Acetyl chloride or acetic anhydride, base | Introduction of acetyl group on phenol |
| 2 | Nucleophilic substitution | Epoxide or halohydrin with isopropylamine, base | Formation of hydroxypropoxy side chain |
| 3 | Amidation | Propanoyl chloride or equivalent, base | Formation of propanamide moiety |
| 4 | Purification | Recrystallization, chromatography | Isolation of pure N-(3-acetyl-4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)propanamide |
Variations and Optimization
- Stereochemistry: The compound is often prepared as a racemic mixture (2RS configuration) due to the chiral center in the side chain.
- Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to facilitate nucleophilic substitution.
- Temperature Control: Reactions are typically conducted under mild heating (40–80°C) to optimize yield and minimize side reactions.
- Catalysts/Base: Mild bases such as triethylamine or potassium carbonate are used to neutralize acids formed during acetylation and amidation.
Research Findings on Preparation
- The compound is recognized as an impurity or intermediate in the synthesis of Acebutolol, a cardioselective beta-blocker, indicating its synthetic relevance and the need for controlled preparation methods to minimize impurities in pharmaceutical production.
- The preparation methods are validated under ISO 17025 standards for reference material production, ensuring reproducibility and quality control.
- The compound's stability and storage conditions (refrigerated under inert atmosphere) reflect its sensitivity to environmental factors, which is important for handling during synthesis and purification.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 3-Acetyl-4-hydroxyphenyl derivative |
| Key Reagents | Epoxide/halohydrin with isopropylamine, propanoyl chloride |
| Reaction Conditions | Mild heating (40–80°C), polar aprotic solvents |
| Base/Catalyst | Triethylamine, potassium carbonate |
| Product Purity | >95% after purification |
| Stereochemistry | Racemic mixture (2RS) |
| Storage | Refrigerator, inert atmosphere |
| Physical State | Solid, off-white to light yellow |
| Melting Point | 128–131°C |
Q & A
Basic: What synthetic strategies are recommended for preparing N-(3-Acetyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)propanamide?
Methodological Answer:
The synthesis of structurally related propanamide derivatives typically involves sequential substitution, reduction, and condensation reactions. For example:
- Substitution reactions under alkaline conditions using nitrobenzene derivatives and alcohols (e.g., 2-pyridinemethanol) to introduce alkoxy groups .
- Reduction of nitro intermediates to aniline derivatives using iron powder under acidic conditions .
- Condensation with cyanoacetic acid or similar reagents in the presence of condensing agents (e.g., HATU or DCC) to form the propanamide backbone .
- Purification via silica gel flash chromatography with gradients like ethyl acetate/hexane (30:70) to isolate the product .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
Key safety measures include:
- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to prevent skin/eye contact (H313/H333 hazards) .
- Ventilation: Use fume hoods to avoid inhalation of vapors .
- First Aid: Immediate rinsing with water for eye exposure (P305+P351) and medical consultation for persistent irritation .
- Storage: In airtight containers under inert gas (e.g., N₂) to prevent degradation .
Advanced: How can stereoisomeric impurities be resolved during synthesis?
Methodological Answer:
Chiral resolution is essential for isolating enantiomers:
- Chiral Chromatography: Use columns like Chiralpak® OD with mobile phases such as 20% MeOH-DMEA (0.2%) in CO₂ at 35°C .
- Retention Time Monitoring: Isomers are distinguished by retention times (e.g., 1.610 vs. 2.410 minutes) .
- Analytical Validation: Confirm enantiomeric excess (>98%) via ESI/MS and chiral HPLC .
Advanced: How should environmental fate studies be designed for this compound?
Methodological Answer:
Adopt a multi-compartment approach to assess environmental behavior:
- Physicochemical Properties: Measure logP, solubility, and hydrolysis rates to predict mobility .
- Biotic/Abiotic Transformations: Use radiolabeled analogs to track degradation pathways in soil/water systems .
- Long-Term Monitoring: Analyze contamination levels in ecosystems over time (e.g., 5+ years) to evaluate bioaccumulation risks .
Advanced: What in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
Prioritize target-specific assays:
- Antiproliferative Assays: Use cancer cell lines (e.g., MCF-7 or HeLa) with triazolyl-propanamide derivatives to screen for HDAC inhibition .
- Receptor Binding Studies: Radioligand displacement assays to assess affinity for β-adrenergic or kinase receptors, given structural similarity to isopropylamino motifs .
- Dose-Response Analysis: IC₅₀ calculations using nonlinear regression models to quantify potency .
Advanced: How can contradictions in reported biological data be resolved?
Methodological Answer:
Address discrepancies through systematic validation:
- Replicate Studies: Use identical cell lines, assay conditions (e.g., pH, temperature), and compound batches .
- Analytical Cross-Check: Confirm compound purity (>98% via HPLC) and stereochemical integrity (chiral HPLC) to rule out impurity-driven artifacts .
- Mechanistic Profiling: Combine transcriptomics and proteomics to identify off-target effects that may explain divergent results .
Advanced: What structural characterization techniques are essential for this compound?
Methodological Answer:
Employ a multi-technique approach:
- X-ray Crystallography: Resolve bond lengths and angles (e.g., C=O and N–H groups) to confirm molecular geometry .
- NMR Spectroscopy: Assign peaks for acetyl (δ ~2.1 ppm) and hydroxypropoxy (δ ~4.3 ppm) groups to verify functional groups .
- Mass Spectrometry: Use ESI/MS to validate molecular weight (e.g., m/z 428.3 [M+H]⁺) and fragmentation patterns .
Advanced: How can computational modeling predict physicochemical properties?
Methodological Answer:
Leverage platforms like ACD/Labs Percepta:
- logP Prediction: Estimate hydrophobicity using fragment-based algorithms to guide solubility optimization .
- pKa Calculation: Identify ionizable groups (e.g., hydroxyl or amino) to predict pH-dependent stability .
- Docking Simulations: Model interactions with biological targets (e.g., enzymes) to rationalize structure-activity relationships .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
